Product packaging for Hexanoic acid, 3-cyano-5-methyl-, (3R)-(Cat. No.:CAS No. 181289-36-1)

Hexanoic acid, 3-cyano-5-methyl-, (3R)-

Cat. No.: B12564763
CAS No.: 181289-36-1
M. Wt: 155.19 g/mol
InChI Key: MGWZYUMZVZMKTN-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Enantiomerically Pure Branched-Chain Aliphatic Carboxylic Acids in Chemical Synthesis

Enantiomerically pure branched-chain aliphatic carboxylic acids are fundamental building blocks in the synthesis of a wide array of chemical products. researchgate.net Their structural complexity and defined stereochemistry make them indispensable starting materials for the creation of natural products, pharmaceuticals, and advanced materials. nih.gov The presence of branching in the carbon chain can significantly influence the physical and chemical properties of a molecule compared to its straight-chain counterpart. researchgate.net For instance, branching can affect a molecule's melting point, solubility, and how it interacts with biological systems.

The synthesis of these molecules in an enantiomerically pure form is a significant challenge in organic chemistry. google.com Achieving high levels of purity is often accomplished through methods like asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other, or through the resolution of a racemic mixture, where the two enantiomers are separated.

Overview of Cyano-Substituted Hexanoic Acids in Chemical Literature

Within the broader class of cyano-substituted carboxylic acids, cyano-substituted hexanoic acids have been the subject of considerable research, primarily due to their role as key intermediates in the synthesis of pharmaceutically active compounds. A prominent example is 3-cyano-5-methylhexanoic acid, which exists as a racemic mixture of (3R) and (3S) enantiomers. chemicalbook.com The (S)-enantiomer, (S)-3-cyano-5-methylhexanoic acid, is a well-documented precursor to (S)-pregabalin, a drug used to treat a variety of neurological conditions. researchgate.netnih.govlupinepublishers.com

The synthesis of racemic 3-cyano-5-methylhexanoic acid has been approached through various routes. One common method involves the Michael addition of a cyanide source, such as potassium cyanide, to an α,β-unsaturated ester like 2-carboxyethyl-5-methylhex-2-enoic acid ethyl ester, which is itself formed from the condensation of isovaleraldehyde (B47997) and diethyl malonate. google.com Another reported synthesis starts from 4-methylpentanenitrile, which is converted to 2-benzyl-4-methylpentanenitrile, followed by oxidation of the phenyl group to a carboxylic acid.

The resolution of racemic 3-cyano-5-methylhexanoic acid and its esters is a critical step in obtaining the desired enantiomer. This is often achieved through enzymatic kinetic resolution. researchgate.netresearchgate.net For instance, lipases have been used for the enantioselective hydrolysis of the corresponding ethyl ester. researchgate.net In addition to the 3-cyano isomer, other positional isomers such as 4-cyanohexanoic acid are also documented in chemical literature, though they have received less attention. nih.gov

Specific Focus: Hexanoic acid, 3-cyano-5-methyl-, (3R)- as a Research Subject

While its sibling enantiomer, (S)-3-cyano-5-methylhexanoic acid, is highly valued as a precursor to pregabalin (B1679071), the (3R)-enantiomer is also a significant subject of research, particularly in the context of stereoselective synthesis and resolution processes. lupinepublishers.comnih.gov The development of efficient methods to separate the (R) and (S) enantiomers necessitates a thorough understanding of the properties and reactivity of both.

Below is a table summarizing the computed properties of 3-cyano-5-methylhexanoic acid.

PropertyValue
IUPAC Name (3R)-3-cyano-5-methylhexanoic acid
Molecular Formula C₈H₁₃NO₂
Molecular Weight 155.19 g/mol nih.gov
Monoisotopic Mass 155.094628657 Da nih.gov
SMILES CC(C)CC@HC#N
InChI Key MGWZYUMZVZMKTN-RXMQYKEDSA-N
XLogP3 1.1 nih.gov
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 3 nih.gov
Rotatable Bond Count 4 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B12564763 Hexanoic acid, 3-cyano-5-methyl-, (3R)- CAS No. 181289-36-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

181289-36-1

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

(3R)-3-cyano-5-methylhexanoic acid

InChI

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)/t7-/m1/s1

InChI Key

MGWZYUMZVZMKTN-SSDOTTSWSA-N

Isomeric SMILES

CC(C)C[C@H](CC(=O)O)C#N

Canonical SMILES

CC(C)CC(CC(=O)O)C#N

Origin of Product

United States

Stereoselective Synthesis of Hexanoic Acid, 3 Cyano 5 Methyl , 3r and Its Enantiomers

Chemoenzymatic Synthetic Strategies for Chiral Cyano-Carboxylic Acids

Chemoenzymatic routes to chiral cyano-carboxylic acids, including Hexanoic acid, 3-cyano-5-methyl-, (3R)-, typically involve the enzymatic resolution of a racemic mixture or the asymmetric transformation of a prochiral substrate. These methods leverage the high selectivity of enzymes to obtain the desired enantiomer in high purity.

Nitrilase-Catalyzed Hydrolysis of Racemic Dinitriles for Enantiopure Intermediates

Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849). wikipedia.org This direct conversion avoids the formation of amide intermediates, offering a cleaner and more efficient synthetic route. wikipedia.org In the context of producing chiral cyano-carboxylic acids, nitrilases can be employed for the enantioselective hydrolysis of a dinitrile substrate.

The effectiveness of a nitrilase in a synthetic process is heavily dependent on its substrate specificity and regioselectivity. Nitrilases exhibit a wide range of activities towards different nitrile compounds. openbiotechnologyjournal.com For the synthesis of 3-cyano-5-methylhexanoic acid, the substrate of interest is 2-(2-methylpropyl)butanedinitrile, also known as isobutylsuccinonitrile (IBSN).

Nitrilases must be able to selectively hydrolyze only one of the two nitrile groups in the dinitrile substrate to yield the desired cyano-carboxylic acid. This regioselectivity is a critical parameter for the successful synthesis of the target molecule. Furthermore, the enzyme's ability to accommodate the branched isobutyl group of the substrate is crucial for its catalytic activity. While many nitrilases are active towards arylacetonitriles, fewer are efficient in converting aliphatic dinitriles like IBSN. wikipedia.org The search for nitrilases with the desired substrate specificity and regioselectivity often involves screening a diverse range of microbial sources. journals.co.za

While wild-type nitrilases can exhibit some level of enantioselectivity, it is often necessary to enhance this property through protein engineering to meet the demands of industrial applications. Techniques such as site-directed mutagenesis and directed evolution are employed to create enzyme variants with improved enantioselectivity for a specific substrate.

For instance, a nitrilase from Sphingomonas wittichii RW1 has been identified and overexpressed in E. coli, demonstrating high (R)-enantioselectivity with a 95% enantiomeric excess for the synthesis of (R)-phenylglycine, showcasing the potential for finding nitrilases with a preference for the (R)-enantiomer. openbiotechnologyjournal.com Although much of the research has focused on producing the (S)-enantiomer of 3-cyano-5-methylhexanoic acid for pregabalin (B1679071) synthesis, the principles of enzyme engineering can be applied to invert or enhance the enantioselectivity towards the (R)-enantiomer. By creating mutant libraries and screening for the desired activity, it is possible to develop a nitrilase that selectively produces (3R)-3-cyano-5-methylhexanoic acid from 2-(2-methylpropyl)butanedinitrile.

A study on the desymmetrization of 3-hydroxyglutaronitrile using a library of 137 nitrilases found enzymes that produced the (S)-product with over 90% enantiomeric excess and others that yielded the (R)-product with over 95% enantiomeric excess, demonstrating that opposite enantioselectivities can be found within the same enzyme family. nih.gov

The transition from a laboratory-scale enzymatic reaction to an industrial process requires significant optimization. Key parameters that need to be addressed include substrate and biocatalyst loading, reaction time, temperature, and pH. For nitrilase-catalyzed reactions, the use of whole-cell biocatalysts is often preferred as it avoids costly and time-consuming enzyme purification. Immobilization of the whole cells can further enhance stability and allow for easier separation and reuse of the biocatalyst.

Lipase-Mediated Kinetic Resolution of Hexanoic acid, 3-cyano-5-methyl-, ethyl ester

An alternative and widely used chemoenzymatic strategy for obtaining enantiopure 3-cyano-5-methylhexanoic acid is the kinetic resolution of its racemic ethyl ester. This method relies on the ability of lipases (EC 3.1.1.3) to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted.

In a typical kinetic resolution, the racemic ethyl ester of 3-cyano-5-methylhexanoic acid is subjected to hydrolysis by a lipase (B570770). If the lipase is (S)-selective, it will hydrolyze the (S)-ester to the corresponding (S)-carboxylic acid, leaving the (R)-ester largely untouched. The resulting mixture of the (S)-acid and the (R)-ester can then be separated. The unreacted (R)-ester can be isolated with high enantiomeric purity.

The success of a lipase-mediated kinetic resolution hinges on the identification of a lipase with high activity and enantioselectivity towards the substrate. A variety of lipases from different microbial sources are commercially available and can be screened for their effectiveness.

A study on the enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester identified immobilized lipase from Pseudomonas cepacia as a highly effective biocatalyst for the enantioselective hydrolysis of the racemic ester. researchgate.net While the primary goal was the (S)-acid, this process simultaneously enriches the unreacted ester in the (R)-enantiomer. The optimal conditions for this biocatalyst were found to be a pH of 6.0 and a temperature of 35°C. researchgate.net

The following table summarizes the screening of various lipases for the hydrolysis of racemic 3-cyano-5-methylhexanoic acid ethyl ester, indicating their potential for the kinetic resolution to obtain the (R)-enantiomer.

Lipase SourceSelectivityOptimal pHOptimal Temperature (°C)Reference
Pseudomonas cepacia (immobilized)(S)-selective6.035 researchgate.net
Thermomyces lanuginosus (Lipolase®)(S)-selective-- researchgate.net
TL Lipase (liquid enzyme)(S)-selective-- lupinepublishers.com
Reaction Conditions and Yield Optimization in Biocatalytic Processes

Biocatalytic methods, prized for their high selectivity and mild reaction conditions, are a cornerstone in producing enantiomerically pure compounds. mdpi.com For 3-cyano-5-methylhexanoic acid, enzymatic kinetic resolution is a common strategy. This typically involves the use of a nitrilase enzyme that selectively hydrolyzes one enantiomer of a dinitrile precursor, such as 2-isobutylsuccinonitrile, while leaving the other unreacted. researchgate.netnih.gov

In processes designed to produce (S)-3-cyano-5-methylhexanoic acid, a nitrilase from organisms like Brassica rapa or Arabis alpina enantioselectively hydrolyzes the (S)-nitrile group of racemic 2-isobutylsuccinonitrile. researchgate.netnih.govresearchgate.net This leaves the unreacted (3R)-2-isobutylsuccinonitrile, which can then be separated and subsequently hydrolyzed to yield (3R)-3-cyano-5-methylhexanoic acid. The optimization of reaction conditions is critical to maximize both the reaction rate and the stability of the enzyme, thereby ensuring high enantiomeric purity and yield. googleapis.com Key parameters that are optimized include temperature, pH, substrate concentration, and enzyme immobilization. mdpi.comnih.gov For instance, the ideal temperature range is typically between 5°C and 35°C to balance enzyme activity and stability. googleapis.com The unreacted (R)-enantiomer can be isolated and racemized for recycling, which allows for a theoretical yield approaching 100% for the desired (S)-enantiomer in a dynamic kinetic resolution process. researchgate.netnih.gov

Another biocatalytic approach involves the kinetic resolution of racemic 3-cyano-5-methylhexanoic acid esters using esterases or lipases. researchgate.net For example, an esterase from Arthrobacter sp. can selectively hydrolyze the (S)-ester, leaving the (R)-ester untouched. The addition of co-solvents like DMSO has been shown to significantly enhance the enantiomeric ratio in these resolutions. researchgate.net

ParameterOptimized ConditionEnzyme/OrganismSubstrateOutcomeReference
Temperature 5°C - 35°CNitrilase2-isobutylsuccinonitrileOptimizes reaction rate and enzyme stability googleapis.com
Co-solvent 50% (v/v) DMSOEsterase from Arthrobacter sp. ZJB-09277rac-3-cyano-5-methylhexanoic acid ethyl esterIncreases enantiomeric ratio from 33 to 80 researchgate.net
Immobilization E. coli cells harboring nitrilaseImmobilized Nitrilase from Brassica rapaIsobutylsuccinonitrile (100 g/L)Allows catalyst reuse for over 12 batches with >98% e.e. nih.gov
pH 6.0Lipase PS from Pseudomonas cepaciarac-3-cyano-5-methylhexanoic acid ethyl esterOptimal pH for biocatalytic hydrolysis researchgate.net

Integrated Chemoenzymatic Routes for Chiral Hexanoic acid, 3-cyano-5-methyl-, (3R)-

Integrated chemoenzymatic processes combine the high selectivity of enzymes with the efficiency of chemical reactions to create highly effective synthetic routes. researchgate.net A prominent strategy for producing chiral 3-cyano-5-methylhexanoic acid involves an initial enzymatic kinetic resolution followed by chemical transformations. researchgate.netnih.gov

One such efficient route begins with the regio- and enantioselective hydrolysis of isobutylsuccinonitrile (IBSN) using an immobilized nitrilase. researchgate.net This enzymatic step produces (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) and leaves behind unreacted (R)-isobutylsuccinonitrile. nih.govresearchgate.net The two compounds can be separated. The desired (S)-CMHA is then chemically converted to its final target, for example, by hydrogenation of the nitrile group. researchgate.net The remaining (R)-isobutylsuccinonitrile can be racemized under basic conditions and recycled back into the enzymatic step, improving the atom economy of the process. researchgate.net Alternatively, the isolated (R)-isobutylsuccinonitrile can be chemically hydrolyzed to produce (3R)-3-cyano-5-methylhexanoic acid.

Another chemoenzymatic process involves a Knoevenagel condensation of isovaleraldehyde (B47997) and diethyl malonate, followed by a hydrocyanation step using acetone (B3395972) cyanohydrin, which avoids the use of highly toxic potassium cyanide. researchgate.net The resulting racemic diester is then resolved using an immobilized lipase. This enzymatic step selectively hydrolyzes the (S)-enantiomer, which after decarboxylation yields the (S)-acid. The unreacted (R)-ester can be isolated to produce the (3R)-enantiomer. researchgate.net

Asymmetric Chemical Synthesis Approaches

Chiral Catalyst-Mediated Asymmetric Hydrogenation

Asymmetric hydrogenation using chiral transition metal catalysts is a powerful method for establishing stereocenters with high enantioselectivity. ajchem-b.comnih.gov For the synthesis of chiral 3-cyano-5-methylhexanoic acid, this approach typically involves the hydrogenation of a prochiral α,β-unsaturated precursor, 3-cyano-5-methylhex-3-enoic acid. researchgate.netgoogle.com

A well-documented synthesis for the (S)-enantiomer employs a rhodium complex with a chiral bisphosphine ligand, such as Me-DuPHOS. researchgate.net This catalyst system hydrogenates the double bond of a 3-cyano-5-methylhex-3-enoic acid salt with very high enantiomeric excess (e.e.). researchgate.net The subsequent reduction of the nitrile group yields the final amino acid product. researchgate.net To produce the (3R)-enantiomer via this method, one would theoretically use the opposite enantiomer of the chiral ligand (e.g., (R,R)-Me-DuPHOS instead of (S,S)-Me-DuPHOS) to induce the opposite stereochemical outcome. The efficiency of these catalysts allows for high turnover numbers and excellent enantioselectivities, often exceeding 98% e.e. researchgate.netrsc.org

Catalyst SystemSubstrateProductEnantiomeric Excess (e.e.)Reference
Rhodium-Me-DuPHOS3-cyano-5-methylhex-3-enoic acid salt(S)-3-cyano-5-methylhexanoateVery high e.e. researchgate.net
Rhodium-Bisphosphine(S)-3-cyano-5-methylhexanoate>98% researchgate.net

Diastereoselective Synthesis through Chiral Auxiliary Strategies

Diastereoselective synthesis utilizes a covalently attached chiral molecule, known as a chiral auxiliary, to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One strategy reported for a related structure involves the use of a chiral oxazolidinone auxiliary, a method that is less desirable for large-scale synthesis due to costly reagents and the need for cryogenic temperatures (as low as -78°C). google.com In this approach, the chiral auxiliary is attached to an α,β-unsaturated acid derivative. The conjugate addition of a cyanide source to this system proceeds with high diastereoselectivity, controlled by the steric hindrance of the auxiliary. This addition creates the chiral cyano intermediate. Subsequent cleavage of the auxiliary releases the enantiomerically enriched 3-cyano-5-methylhexanoic acid. The choice of the auxiliary's enantiomer determines the stereochemistry of the final product; for instance, an auxiliary derived from the naturally occurring isomer of valine was reported to produce the diastereomer leading to the "incorrect" stereochemistry for Pregabalin as the major product, which would correspond to the (R)-enantiomer. google.com

Optical Resolution Techniques for Racemic Hexanoic acid, 3-cyano-5-methyl-

Optical resolution is a traditional yet effective method for separating a racemic mixture into its constituent enantiomers.

The most common method for resolving a racemic carboxylic acid is through diastereomeric salt formation. libretexts.org This technique involves reacting the racemic mixture of 3-cyano-5-methylhexanoic acid with an enantiomerically pure chiral base. libretexts.orggoogle.com The reaction produces a mixture of two diastereomeric salts: [(R)-acid·(chiral base)] and [(S)-acid·(chiral base)].

Since diastereomers have different physical properties, they can be separated by fractional crystallization. libretexts.org One diastereomeric salt will typically be less soluble in a given solvent and will crystallize out of the solution, allowing for its separation by filtration. The other diastereomeric salt remains in the mother liquor. After separation, the pure acid enantiomer is recovered from each salt by treatment with a strong acid. Common chiral bases used for this purpose include naturally occurring alkaloids like brucine (B1667951) and synthetically available amines such as (R)- or (S)-1-phenylethanamine. libretexts.org The success of this method depends heavily on the choice of resolving agent and the crystallization solvent to achieve a significant difference in solubility between the two diastereomeric salts. nih.gov

Chromatographic Separation Methods for Enantiomers

The resolution of racemic mixtures into their constituent enantiomers is a critical step in the stereoselective synthesis of chiral molecules like Hexanoic acid, 3-cyano-5-methyl-, (3R)-. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful and widely used technique for this purpose. mst.edunih.gov The principle of this method lies in the differential interaction between the two enantiomers and the chiral environment of the stationary phase, leading to different retention times and, consequently, their separation.

The selection of an appropriate CSP and mobile phase is crucial for achieving effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), and macrocyclic antibiotic-based CSPs, like teicoplanin, have proven effective for resolving a wide range of racemic compounds, including unnatural amino acids and their derivatives. mst.edunih.gov For the separation of acidic compounds like the target molecule, the mobile phase often consists of a mixture of an organic modifier (such as acetonitrile (B52724) or methanol) and an aqueous buffer, frequently with an acidic additive like formic acid to control the ionization state of the analyte. nih.gov

The optimization of separation conditions involves adjusting several parameters to maximize resolution. These parameters include the composition of the mobile phase, the type and proportion of the organic modifier, the concentration of the acid additive, and the column temperature. nih.gov For instance, a mobile phase composed of acetonitrile and water with 0.1% formic acid has been shown to be effective for the enantioseparation of various acidic chiral compounds. nih.gov

Chiral Stationary Phase (CSP) TypeExampleTypical Mobile Phase CompositionApplicability
Polysaccharide-basedAmylose tris(3-chloro-5-methylphenylcarbamate)Acetonitrile/Water with Acidic Additive (e.g., 0.1% Formic Acid)Broad applicability for various drug compounds, including acidic molecules. nih.gov
Macrocyclic AntibioticTeicoplaninHydro-organic (e.g., Methanol (B129727)/Water or Acetonitrile/Water)Effective for unnatural amino acids and related structures. mst.edu
Pirkle-type (Brush-type)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineHexane (B92381)/Isopropanol (B130326)Classical CSP for a wide range of racemates.

Racemization and Recycling Strategies for Undesired Enantiomers

Base-Catalyzed Racemization of (R)-Hexanoic acid, 3-cyano-5-methyl-, ethyl ester

The undesired (R)-enantiomer of 3-cyano-5-methylhexanoic acid, often obtained as its ethyl ester after enzymatic resolution, can be efficiently racemized. google.com The process involves the epimerization of the chiral center at the C3 position. This is typically achieved by heating the (R)-enantiomer in the presence of a suitable base and an organic solvent. google.com The base facilitates the abstraction of the acidic proton at the chiral carbon, leading to the formation of a planar carbanion intermediate. Subsequent non-stereoselective protonation of this intermediate results in the formation of an equimolar mixture of the (R) and (S) enantiomers, thus regenerating the racemic mixture. google.com

A commonly employed base for this purpose is a non-nucleophilic, strong organic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). Toluene is often used as the solvent for this reaction. google.com The resulting racemic ethyl 3-cyano-5-methylhexanoate can then be recycled back into the enzymatic resolution step. google.com

ParameterConditionPurpose
Starting Material(R)-Hexanoic acid, 3-cyano-5-methyl-, ethyl esterThe undesired enantiomer from the primary resolution step.
Base1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)To abstract the α-proton and induce epimerization. google.com
SolventTolueneProvides a suitable reaction medium for heating with the base. google.com
ConditionHeatingTo provide the necessary activation energy for the racemization reaction. google.com
Product(RS)-3-cyano-5-methyl-hexanoic acid ethyl esterRecyclable racemic mixture. google.com

Sustainable Process Development for Stereoisomer Recycling

Modern process development emphasizes sustainability, aiming to reduce environmental impact and improve economic viability. In the context of producing enantiomerically pure compounds, this involves creating efficient recycling loops for the undesired stereoisomer. A key development has been the integration of chemical and enzymatic steps (chemoenzymatic processes) to create a more sustainable cycle. researchgate.netresearchgate.net

An efficient chemoenzymatic route allows for the resolution of a precursor like rac-2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester using a lipase. researchgate.net The desired (S)-enantiomer is selectively hydrolyzed and then decarboxylated to produce (S)-3-cyano-5-methylhexanoic acid ethyl ester. The unreacted (R)-enantiomer is then subjected to racemization, as previously described, and recycled. researchgate.netresearchgate.net This approach significantly improves process efficiency by establishing the stereocenter early in the synthesis and enabling the reuse of the unwanted enantiomer. researchgate.net

AspectTraditional ApproachSustainable Chemoenzymatic Approach
Stereoisomer HandlingDisposal of undesired (R)-enantiomer.Racemization and recycling of the (R)-enantiomer. researchgate.netresearchgate.net
Solvent UsageHigher reliance on organic solvents.Primarily aqueous media, reducing organic solvent use. researchgate.netresearchgate.net
Process EfficiencyLower overall yield due to loss of 50% of material.Dramatically improved process efficiency and higher overall yield. researchgate.net
Economic ImpactEconomic waste from discarded isomer. googleapis.comImproved cost-effectiveness and atom economy. google.com

Chemical Transformations and Derivatization of Hexanoic Acid, 3 Cyano 5 Methyl , 3r

Hydrolysis of the Cyano Group to Carboxylic Acid Derivatives

The hydrolysis of the cyano group in (3R)-3-cyano-5-methylhexanoic acid offers a direct pathway to dicarboxylic acid derivatives. This transformation can be achieved under both acidic and basic conditions, with the specifics of the reaction influencing the final product.

Under acidic conditions, the nitrile is typically heated with a dilute acid, such as hydrochloric acid. googleapis.com This process leads to the formation of a carboxylic acid, protonating the intermediate amide and ultimately yielding the dicarboxylic acid and an ammonium (B1175870) salt. googleapis.com

Basic hydrolysis, on the other hand, involves heating the nitrile with an alkali solution, like sodium hydroxide (B78521). googleapis.com This results in the formation of the carboxylate salt, with the release of ammonia (B1221849) gas. googleapis.com To obtain the free carboxylic acid, a subsequent acidification step with a strong acid is necessary. googleapis.com

A significant application of hydrolysis in a related context is the enzymatic hydrolysis of 2-isobutyl-succinonitrile. This reaction, catalyzed by a nitrilase enzyme, demonstrates both regioselectivity and stereoselectivity, preferentially converting the cyano group at the C1 position of the (S)-enantiomer to a carboxyl group, yielding (S)-3-cyano-5-methylhexanoic acid. lupinepublishers.com This biocatalytic approach highlights the potential for highly specific and environmentally benign hydrolysis reactions.

Table 1: Hydrolysis of Nitriles

Starting Material Reagents and Conditions Product Reference
Ethane­nitrile Dilute Hydrochloric Acid, heat Ethanoic Acid and Ammonium Chloride googleapis.com
Ethane­nitrile Sodium Hydroxide Solution, heat Sodium Ethanoate and Ammonia googleapis.com

Reduction of the Cyano Group to Amine Functionality

The reduction of the cyano group in (3R)-3-cyano-5-methylhexanoic acid to a primary amine is a cornerstone transformation, leading to the synthesis of valuable gamma-amino acid analogues.

A widely employed method for this reduction is catalytic hydrogenation. The use of a heterogeneous nickel catalyst, such as Raney nickel, under a hydrogen atmosphere effectively converts the nitrile to the corresponding amine. lupinepublishers.comnih.gov This method is integral to the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid. commonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts during catalytic hydrogenation, ammonia or ammonium hydroxide is often added to the reaction mixture.

Alternative reducing agents have also been successfully utilized. A combination of nickel(II) chloride hexahydrate and sodium borohydride (B1222165) in methanol (B129727) at 0°C provides an efficient reduction of the cyano group to the amine, yielding the final product in high purity. chemguide.co.uk Other powerful reducing agents like lithium aluminium hydride (LiAlH4) are also capable of reducing nitriles to primary amines. google.com Borane complexes, such as borane-tetrahydrofuran (B86392) (BH3-THF) and borane-dimethylsulfide (BH3-SMe2), offer further alternatives for this transformation.

Table 2: Reduction of the Cyano Group

Starting Material Reagents and Conditions Product Reference
(S)-3-cyano-5-methyl­hexanoate Hydrogen, heterogeneous nickel catalyst (S)-3-(amino­methyl)-5-methyl­hexanoic acid commonorganicchemistry.com
3-cyano-5-methyl­hexanoic acid Nickel(II) chloride hexahydrate, Sodium borohydride, Methanol, 0°C 3-(amino­methyl)-5-methyl­hexanoic acid chemguide.co.uk
(S)-3-cyano-5-methyl­hexanoic acid ethyl ester Raney Nickel, Hydrogen (3S)-3-(amino­methyl)-5-methyl­hexanoic acid lupinepublishers.comnih.gov
General Nitriles Lithium aluminium hydride (LiAlH4), ethoxyethane then dilute acid Primary amine google.com

Esterification and Transesterification Reactions

The carboxylic acid moiety of (3R)-3-cyano-5-methylhexanoic acid readily undergoes esterification. This reaction is not only crucial for producing ester derivatives but also plays a role in resolution and purification processes.

For instance, the ethyl ester of (3R)-3-cyano-5-methylhexanoic acid is a key intermediate in several synthetic routes. google.com The formation of this ester can be a step in the recycling of the undesired (R)-enantiomer, which can be esterified and then subjected to racemization. google.com

Transesterification, the process of exchanging the organic group of an ester with the organic group of an alcohol, is another relevant transformation. googleapis.com This can be catalyzed by acids or bases, or mediated by enzymes like lipases. googleapis.com While direct examples with (3R)-3-cyano-5-methylhexanoic acid are not extensively detailed, the principles of transesterification are applicable for generating a variety of ester analogues.

Functional Group Interconversions and Modifications

Beyond direct hydrolysis and reduction, the functional groups of (3R)-3-cyano-5-methylhexanoic acid and its derivatives can undergo various interconversions and modifications.

Furthermore, the synthesis of pregabalin (B1679071) often involves intermediates that undergo decarboxylation. For example, racemic 3-cyano-2-ethoxycarbonyl-5-methyl-hexanoic acid ethyl ester can be decarboxylated in a mixture of DMSO and NaCl to yield 3-cyano-5-methylhexanoic acid ethyl ester. google.comquickcompany.in

Synthesis of Analogs and Structurally Related Compounds

The chemical scaffold of (3R)-3-cyano-5-methylhexanoic acid is a valuable starting point for the synthesis of various analogs and structurally related compounds. The most prominent analog is (S)-3-(aminomethyl)-5-methylhexanoic acid, an anticonvulsant drug. commonorganicchemistry.com The synthesis of this compound from (3R)-3-cyano-5-methylhexanoic acid is a well-established process involving the reduction of the cyano group. commonorganicchemistry.comchemguide.co.uk

The synthetic pathways leading to and from (3R)-3-cyano-5-methylhexanoic acid also generate a host of structurally related molecules. Intermediates such as 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester and 3-(carbamoylmethyl)-5-methylhexanoic acid are themselves valuable precursors for further chemical exploration. nih.gov For example, 3-(carbamoylmethyl)-5-methylhexanoic acid can be converted to a cyclic imide, which can then be hydrolyzed to the racemic acid, providing another route for stereochemical control. nih.gov These transformations underscore the utility of (3R)-3-cyano-5-methylhexanoic acid as a versatile building block in medicinal and organic chemistry.

Table 3: Compound Names Mentioned in this Article

Compound Name
(3R)-3-cyano-5-methyl­hexanoic acid
(S)-3-cyano-5-methyl­hexanoic acid
2-Isobutyl-succinonitrile
Ethanoic Acid
Ammonium Chloride
Sodium Ethanoate
Ammonia
(S)-3-(amino­methyl)-5-methyl­hexanoic acid
Raney nickel
Nickel(II) chloride hexahydrate
Sodium borohydride
3-(amino­methyl)-5-methyl­hexanoic acid
Lithium aluminium hydride
Borane-tetrahydrofuran
Borane-dimethylsulfide
(3R)-3-cyano-5-methyl­hexanoic acid ethyl ester
3-cyano-2-ethoxy­carbonyl-5-methyl-hexanoic acid ethyl ester
3-cyano-5-methyl­hexanoic acid ethyl ester
2-carboxyethyl-3-cyano-5-methyl­hexanoic acid ethyl ester
3-(carbamoyl­methyl)-5-methyl­hexanoic acid

Computational and Mechanistic Studies on Hexanoic Acid, 3 Cyano 5 Methyl , 3r and Its Biotransformations

Quantum Chemical Calculations (e.g., DFT) for Reaction Pathway Elucidation

As of the latest available research, specific studies employing quantum chemical calculations, such as Density Functional Theory (DFT), to elucidate the reaction pathways directly involving Hexanoic acid, 3-cyano-5-methyl-, (3R)- are not extensively documented in publicly accessible literature. Such studies would be invaluable for understanding the intrinsic reactivity of the molecule, transition states of its formation or conversion, and the thermodynamic and kinetic parameters governing these processes.

Typically, DFT calculations could provide insights into:

The electronic structure and molecular orbitals of the (3R)-enantiomer.

The reaction mechanism of its synthesis or degradation, including the identification of intermediates and transition states.

The vibrational frequencies for spectroscopic characterization.

While the broader field of biocatalysis utilizes DFT to understand enzyme mechanisms, dedicated studies on this specific enantiomer are not presently available.

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Computational methods like molecular docking and molecular dynamics (MD) simulations have been instrumental in understanding the interactions between substrates and enzymes at a molecular level. In the context of 3-cyano-5-methylhexanoic acid, these studies have been primarily focused on the enzymatic resolution of its racemic precursor, isobutylsuccinonitrile (IBSN), to produce the enantiomerically pure (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA), a key intermediate for pregabalin (B1679071). researchgate.netresearchgate.net These investigations, by necessity, also consider the interaction of the enzyme with the precursor to the (3R)-enantiomer.

One significant area of research has been the use of nitrilases for the regio- and enantioselective hydrolysis of IBSN. researchgate.net Molecular docking and MD simulations have been applied to understand and engineer the enantioselectivity of these enzymes. For instance, studies have identified key amino acid residues in the active site of nitrilases that are crucial for discriminating between the pro-(R) and pro-(S) nitrile groups of the substrate.

A study by Chen et al. (2021) successfully enhanced the stereoselectivity of a regioselective nitrilase for the production of (S)-CMHA. rsc.org Through molecular docking and MD simulations, they analyzed the binding of the substrate within the enzyme's active site. rsc.org Their analysis revealed that specific amino acid residues, such as Trp57 and Val134, played a critical role in determining the stereoselectivity. rsc.org The simulations provided a rationale for how mutations at these "hotspots" could alter the enzyme's binding pocket, favoring the formation of the (S)-enantiomer and disfavoring the hydrolysis pathway that would lead to the (R)-acid. rsc.org

The insights from these simulations are crucial for protein engineering efforts aimed at developing highly selective biocatalysts. By understanding the three-dimensional interactions, researchers can rationally design mutant enzymes with improved properties.

Computational Technique Enzyme Studied Key Findings Related to Enantioselectivity
Molecular DockingNitrilaseIdentification of key residues in the active site governing substrate binding and orientation. researchgate.netrsc.org
Molecular Dynamics (MD) SimulationsNitrilaseElucidation of the dynamic changes in the enzyme-substrate complex and the role of specific amino acid mutations in enhancing enantioselectivity. rsc.org
MM/PBSA CalculationsNitrilaseCalculation of binding free energies to predict and rationalize the preferential binding of one enantiomer over the other. rsc.org

Prediction of Enantioselectivity and Regioselectivity in Biocatalytic Reactions

The prediction of enantioselectivity and regioselectivity is a major goal of computational biocatalysis. For the biotransformation involving 3-cyano-5-methylhexanoic acid, computational methods have been successfully employed to predict and understand the outcomes of enzymatic reactions.

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method has proven to be a powerful tool in this regard. rsc.org This method calculates the binding free energy of a ligand (in this case, the substrate) to a protein. By comparing the binding free energies of the two enantiomers of a substrate to an enzyme, it is possible to predict which enantiomer will be preferentially converted.

In the work by Chen et al. (2021), the MM/PBSA method was used to identify key amino acid residues (hotspots) that modulate the stereoselectivity of a nitrilase in the hydrolysis of rac-isobutylsuccinonitrile (rac-ISBN). rsc.orgnih.gov The calculations accurately predicted that certain mutations would lead to a significant enhancement in the enantioselectivity (E > 300) for the production of (S)-CMHA, which was subsequently confirmed by experimental results. rsc.orgnih.gov The analysis clarified that the underlying mechanisms for this enhanced selectivity were related to a "DC-S switch" and the formation of specific hydrogen bonds within the active site of the nitrilase. rsc.orgnih.gov

These predictive computational approaches are invaluable for reducing the experimental effort required in screening and engineering enzymes for specific industrial applications. They provide a rational basis for understanding and manipulating the factors that control the stereochemical outcome of biocatalytic reactions.

Method Application in Biocatalysis of 3-cyano-5-methylhexanoic acid precursors Outcome
MM/PBSAIdentifying amino acid "hotspots" that control stereoselectivity in nitrilase. rsc.orgnih.govSuccessful prediction of mutations leading to high enantioselectivity for (S)-CMHA production. rsc.orgnih.gov
Molecular DynamicsAnalyzing the conformational changes and interactions within the enzyme's active site that favor one enantiomer. rsc.orgClarification of the mechanistic basis for enantioselectivity. rsc.org

Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts

As of the current literature, specific Structure-Activity Relationship (SAR) studies focusing on Hexanoic acid, 3-cyano-5-methyl-, (3R)- in a non-clinical context are not available. SAR studies typically investigate how variations in the chemical structure of a compound affect its biological activity or a specific property.

In the context of the biotransformations discussed, SAR studies could, for example, explore how modifications to the alkyl chain or the cyano group of the (3R)-enantiomer affect its interaction with various enzymes. Such studies would be beneficial for:

Understanding the substrate specificity of enzymes that might act on this molecule.

Designing inhibitors or alternative substrates for these enzymes.

Exploring potential non-clinical applications of derivatives of this compound.

While SAR studies have been conducted on related molecules for various applications, dedicated research on the non-clinical SAR of Hexanoic acid, 3-cyano-5-methyl-, (3R)- remains an area for future investigation.

Role in Advanced Organic Synthesis and Precursor Applications

Intermediate in the Synthesis of Chiral Building Blocks

The primary and most well-documented role of (3R)-3-cyano-5-methylhexanoic acid and its enantiomer, (S)-3-cyano-5-methylhexanoic acid, is as a key chiral intermediate in the synthesis of pharmacologically active molecules. The chirality at the C3 position is of particular importance, as the biological activity of the final compound is often dependent on a specific stereochemistry.

A significant application is in the production of (S)-Pregabalin, a potent anticonvulsant. The synthesis of optically pure (S)-Pregabalin often involves the resolution of a racemic mixture of 3-aminomethyl-5-methylhexanoic acid or the use of a chiral precursor like (S)-3-cyano-5-methylhexanoic acid ethyl ester. google.com Various synthetic strategies have been developed to obtain the desired enantiomer, including chemoenzymatic methods and asymmetric hydrogenation. googleapis.combldpharm.com

Enzymatic kinetic resolution has proven to be an effective method. For instance, nitrilases can be used for the stereoselective hydrolysis of racemic 2-isobutylsuccinonitrile to produce (S)-3-cyano-5-methylhexanoic acid. googleapis.comrsc.org This biocatalytic approach offers a greener alternative to traditional chemical methods, which may require the use of toxic reagents like potassium cyanide. google.comgoogle.com The table below summarizes different enzymatic approaches for the synthesis of the chiral cyano acid.

Interactive Data Table: Enzymatic Synthesis of Chiral 3-Cyano-5-methylhexanoic Acid Derivatives

Enzyme Class Substrate Product Key Finding
Nitrilase rac-2-Isobutylsuccinonitrile (S)-3-cyano-5-methylhexanoic acid Regio- and stereoselective hydrolysis to the desired (S)-enantiomer. googleapis.comrsc.org
Lipase (B570770) rac-3-cyano-5-methylhexanoic acid ethyl ester (S)-3-cyano-5-methylhexanoic acid Enantioselective hydrolysis of the ester to the corresponding carboxylic acid. researchgate.net

The resulting chiral cyano acid is then typically converted to the final active pharmaceutical ingredient through reduction of the nitrile group to a primary amine. numberanalytics.com

Precursor to Structurally Complex Molecules and Specialized Chemicals

Beyond its role in the synthesis of single chiral molecules, (3R)-3-cyano-5-methylhexanoic acid serves as a precursor to more structurally complex molecules and specialized chemicals. rsc.org The dual functionality of the nitrile and carboxylic acid groups allows for sequential or orthogonal chemical modifications, enabling the construction of intricate molecular architectures.

For example, the carboxylic acid can be activated and coupled with other molecules, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This array of possible transformations makes it a versatile starting material. One of the primary transformations is the reduction of the nitrile to form γ-amino acids. google.comnumberanalytics.com

The synthesis of Pregabalin (B1679071) is a prime example of its use as a precursor. In one synthetic route, 3-cyano-5-methylhexanoic acid is synthesized and then the nitrile group is reduced to an amine to yield the final product. numberanalytics.com The following table outlines a general synthetic pathway.

Interactive Data Table: Synthetic Transformations of 3-Cyano-5-methylhexanoic Acid

Starting Material Reagents Intermediate/Product Transformation
2-Benzyl-4-methylpentanenitrile Ruthenium (III) chloride, Sodium periodate 3-Cyano-5-methylhexanoic acid Oxidation of the phenyl group to a carboxylic acid. numberanalytics.com
3-Cyano-5-methylhexanoic acid Sodium borohydride (B1222165), Nickel (II) chloride 3-Aminomethyl-5-methylhexanoic acid (Pregabalin) Reduction of the nitrile to a primary amine. numberanalytics.com

Application in Synthetic Methodologies for Non-Pharmaceutical Targets

While the predominant application of (3R)-3-cyano-5-methylhexanoic acid and its derivatives is in pharmaceutical synthesis, the functional groups present in the molecule are of general interest in organic synthesis. Nitriles are versatile intermediates that can be used in the synthesis of a wide range of compounds, including agrochemicals and materials. numberanalytics.com However, specific documented examples of (3R)-3-cyano-5-methylhexanoic acid being used for non-pharmaceutical targets are not extensively reported in the available literature.

The general reactivity of chiral nitriles and carboxylic acids suggests potential applications in areas such as:

Specialty Polymers: The difunctional nature of the molecule could allow it to be incorporated into polymer backbones, potentially imparting chirality and other specific properties to the material.

Agrochemicals: Chiral molecules are of increasing importance in the agrochemical industry to improve efficacy and reduce environmental impact. The structural motifs present in this compound could be found in novel pesticides or herbicides. numberanalytics.com

Fine Chemicals: The compound could serve as a building block for the synthesis of other valuable chiral fine chemicals.

Despite these potential applications, the research focus has remained heavily on its utility as a pharmaceutical intermediate.

Analytical Methodologies for Chiral Purity and Compound Characterization

Chromatographic Techniques for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is a critical analytical objective in the synthesis of stereochemically pure compounds. For (3R)-3-cyano-5-methylhexanoic acid, both chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used technique for the separation of enantiomers. The separation is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to different retention times. This can be accomplished by using a chiral stationary phase (CSP), a chiral mobile phase additive, or by derivatizing the analyte with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. For the analysis of (3R)-3-cyano-5-methylhexanoic acid, the use of a CSP is the most common and direct approach.

Chiral Stationary Phases (CSPs): A variety of CSPs are commercially available, with polysaccharide-based and macrocyclic glycopeptide-based columns being particularly effective for the separation of a wide range of chiral compounds.

Polysaccharide-based CSPs: These CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are known for their broad applicability. The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. For acidic compounds like (3R)-3-cyano-5-methylhexanoic acid, the mobile phase composition, particularly the type and concentration of the acidic modifier, plays a crucial role in achieving optimal separation.

Macrocyclic Glycopeptide-based CSPs: Columns such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are also well-suited for the separation of polar and ionizable compounds, including amino acids and their derivatives. The separation mechanism is complex, involving ion-exchange, hydrogen bonding, and inclusion complexing. These columns are compatible with a range of mobile phases, from normal-phase to reversed-phase and polar organic modes.

Method Development Considerations: The development of a successful chiral HPLC method for (3R)-3-cyano-5-methylhexanoic acid involves screening various CSPs and mobile phase conditions. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol, along with an acidic additive like trifluoroacetic acid (TFA), is critical for achieving resolution. The flow rate and column temperature are also optimized to enhance separation efficiency.

Interactive Data Table: General Chiral HPLC Parameters
ParameterTypical Conditions
Chiral Stationary PhasePolysaccharide-based (e.g., Cellulose, Amylose derivatives) or Macrocyclic Glycopeptide-based
Mobile PhaseHexane/Isopropanol with acidic modifier (e.g., TFA)
DetectionUV (typically at low wavelengths, e.g., 210 nm)
Flow Rate0.5 - 1.5 mL/min
TemperatureAmbient or controlled (e.g., 25 °C)

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the enantiomeric separation of volatile compounds. Due to the low volatility of carboxylic acids, (3R)-3-cyano-5-methylhexanoic acid is typically derivatized prior to analysis. A common approach is to convert the carboxylic acid to a more volatile ester, such as the methyl or ethyl ester.

Derivatization and Chiral Separation: The derivatization to the corresponding ester is a straightforward chemical reaction. Following derivatization, the enantiomers of the resulting 3-cyano-5-methylhexanoic acid ester can be separated on a chiral capillary column. Cyclodextrin-based chiral stationary phases are frequently employed for this purpose. These CSPs consist of cyclodextrin (B1172386) derivatives coated onto a polysiloxane backbone. The chiral recognition mechanism involves the formation of transient diastereomeric inclusion complexes between the analyte enantiomers and the chiral cyclodextrin cavity.

In a documented instance, the enantiomeric purity of the methyl ester of 3-cyano-5-methylhexanoic acid was successfully determined using chiral GC. organicchemistrydata.org

Typical Chiral GC Parameters: The selection of the appropriate chiral GC column is critical. Columns with different cyclodextrin derivatives (e.g., permethylated, acetylated) offer varying selectivities. The temperature program of the GC oven is optimized to ensure good separation and peak shape. A flame ionization detector (FID) is commonly used for detection due to its high sensitivity to organic compounds.

Interactive Data Table: General Chiral GC Parameters for Esterified Analyte
ParameterTypical Conditions
DerivatizationConversion to methyl or ethyl ester
Chiral Stationary PhaseCyclodextrin-based (e.g., Chirasil-DEX CB)
Carrier GasHelium or Hydrogen
Temperature ProgramOptimized ramp from a suitable initial temperature
DetectorFlame Ionization Detector (FID)

Spectroscopic Characterization (Excluding Basic Identification Data)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the chemical identity of (3R)-3-cyano-5-methylhexanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Since enantiomers are chemically identical in an achiral environment, the NMR spectra of (3R)- and (S)-3-cyano-5-methylhexanoic acid are identical.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For (3R)-3-cyano-5-methylhexanoic acid, the following proton signals are expected. For the (S)-enantiomer in D₂O, the following chemical shifts have been reported: δ 0.75 - 0.78 (m, 6H), 1.18 -1.25 (m, 1H), 1.43 -1.50 (m, 1H), 1.53 - 1.68 (m, 1H), 2.28 - 2.38 (d, 1H), 2.42 - 2.52 (d, 1H), and 2.90 - 3.00 (m, 1H). organicchemistrydata.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The expected chemical shifts for the carbons in (3R)-3-cyano-5-methylhexanoic acid are based on typical values for similar functional groups.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
Carbon AtomExpected Chemical Shift (ppm)
Carboxylic acid (C=O)~170-180
Nitrile (C≡N)~115-125
CH attached to CN~25-35
CH₂ adjacent to COOH~35-45
CH₂ adjacent to CH(CN)~40-50
CH in isobutyl group~25-35
CH₃ in isobutyl group~20-25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers. The IR spectrum of (3R)-3-cyano-5-methylhexanoic acid will exhibit characteristic absorption bands for the carboxylic acid and nitrile functional groups.

Characteristic IR Absorptions:

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

C≡N stretch (nitrile): A medium intensity, sharp band in the region of 2240-2260 cm⁻¹.

C-H stretch (alkane): Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For (3R)-3-cyano-5-methylhexanoic acid, the molecular ion peak [M]⁺ would be observed, and the fragmentation pattern would be characteristic of a carboxylic acid containing an isobutyl and a cyano group.

Expected Fragmentation Pattern:

Loss of the carboxylic acid group: Fragmentation may occur with the loss of the -COOH group (45 Da).

Loss of the isobutyl group: Cleavage of the bond between the main chain and the isobutyl group can lead to the loss of a fragment of 57 Da.

McLafferty rearrangement: If sterically feasible, a McLafferty rearrangement could lead to the loss of a neutral molecule.

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group and the cyano group are also expected fragmentation pathways.

Optical Rotation Measurements for Stereochemical Assignment

Optical rotation is a fundamental technique used to differentiate between enantiomers and to ascertain the stereochemical configuration of a chiral molecule. Enantiomers, being non-superimposable mirror images, rotate plane-polarized light to an equal extent but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) for clockwise rotation and levorotatory (-) for counter-clockwise rotation. The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions of temperature, solvent, concentration, and the wavelength of the light source (typically the sodium D-line at 589 nm).

For (3R)-3-cyano-5-methylhexanoic acid, the determination of its specific rotation is a key identifier of the (3R) configuration. While the exact specific rotation value for (3R)-3-cyano-5-methylhexanoic acid is not widely reported in publicly available literature, data from closely related compounds provide strong evidence for its expected optical activity. For instance, the tert-butyl amine salt of the (R)-isomer of the related compound, 2-carboxyethyl-3-cyano-5-methylhexanoic acid, has a reported specific optical rotation of +33.480. lupinepublishers.com Conversely, its (S)-enantiomer exhibits a negative rotation of -36.80. lupinepublishers.com This indicates that the (R)-configuration in this structural family corresponds to a positive (dextrorotatory) optical rotation. Therefore, it is anticipated that pure (3R)-3-cyano-5-methylhexanoic acid will also exhibit a positive specific rotation.

The measurement of optical rotation is not only qualitative for assigning the stereochemical descriptor but also quantitative. The magnitude of the observed rotation is directly proportional to the concentration of the chiral substance and the path length of the sample cell. This relationship allows for the determination of the enantiomeric excess (e.e.) of a sample, which is a measure of the purity of one enantiomer over the other in a mixture.

Table 1: Optical Rotation Data for Related Chiral Compounds

CompoundEnantiomerSpecific Optical Rotation ([α])
2-Carboxyethyl-3-cyano-5-methylhexanoic acid tert-butyl amine salt(R)+33.480°
2-Carboxyethyl-3-cyano-5-methylhexanoic acid tert-butyl amine salt(S)-36.80°

Note: The data presented is for a structurally related precursor and serves as an indicator of the expected optical rotation behavior. lupinepublishers.com

Crystallographic Analysis for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. This powerful analytical technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For (3R)-3-cyano-5-methylhexanoic acid, obtaining a single crystal suitable for X-ray diffraction analysis would unequivocally confirm its (3R) configuration. The crystallographic analysis would provide detailed information on bond lengths, bond angles, and the torsional angles within the molecule, solidifying the stereochemical assignment made by other methods like optical rotation.

While specific crystallographic data for (3R)-3-cyano-5-methylhexanoic acid itself is not readily found in the surveyed literature, the utility of this method for analogous compounds is well-documented. For example, the absolute configuration of other chiral pharmaceutical intermediates has been successfully determined using X-ray crystallography. In a study on a related thiophene (B33073) analog of a methylhexanoate derivative, X-ray crystallography was used to resolve the stereochemistry and confirm the (3R) configuration by examining the dihedral angles between the methoxycarbonyl and methyl groups. This highlights the capability of the technique to provide unambiguous proof of stereochemistry.

The process of crystallographic analysis involves several steps:

Crystal Growth: Growing a high-quality single crystal of the compound, which can be a challenging step.

Data Collection: Mounting the crystal in an X-ray diffractometer and collecting the diffraction data.

Structure Solution and Refinement: Using computational methods to solve the phase problem and refine the atomic positions to fit the experimental data.

Determination of Absolute Configuration: Utilizing anomalous dispersion effects, often from heavier atoms in the structure or by using a known chiral reference, to definitively assign the absolute configuration (R or S).

The lack of publicly available crystal structure data for (3R)-3-cyano-5-methylhexanoic acid underscores the proprietary nature of much of the research and development in the pharmaceutical industry. However, the principles of the method remain the gold standard for absolute configuration determination.

Future Research Directions and Sustainable Chemical Processes

Development of Novel Biocatalysts with Enhanced Performance

The development of efficient and highly selective biocatalysts is a cornerstone of modern green chemistry, offering a powerful alternative to traditional chemical synthesis. For the production of (3R)-3-cyano-5-methylhexanoic acid, research is increasingly focused on the discovery and engineering of novel enzymes with superior performance.

Current Research and Future Prospects:

The primary biocatalytic routes for producing chiral cyanocarboxylic acids involve the use of nitrilases and lipases for the kinetic resolution of racemic mixtures. In this process, the enzyme selectively hydrolyzes one enantiomer, leaving the other, in this case, the (3R)-enantiomer, unreacted and available for separation.

Nitrilases: These enzymes catalyze the direct hydrolysis of a nitrile group to a carboxylic acid. Research has identified nitrilases from various microbial sources, such as Alcaligenes faecalis and Rhodococcus rhodochrous, that exhibit stereoselectivity in the hydrolysis of dinitriles, which are precursors to cyanocarboxylic acids. Future work in this area will likely involve:

Metagenomic Screening: Exploring diverse environmental niches to discover novel nitrilases with inherent selectivity towards the (3R)-enantiomer or its precursors.

Protein Engineering: Utilizing techniques like directed evolution and rational design to enhance the activity, stability, and enantioselectivity of existing nitrilases. For instance, modifying the active site of a known nitrilase could potentially invert its stereopreference, favoring the production of the (3R)-acid.

Immobilization: Developing robust immobilization techniques to improve the reusability and operational stability of nitrilases in industrial settings.

Lipases: Lipases are widely used for the kinetic resolution of racemic esters of cyanocarboxylic acids. The enzyme selectively hydrolyzes the ester of one enantiomer, allowing for the separation of the unreacted chiral ester. Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have shown effectiveness in these resolutions. Future advancements will likely focus on:

Solvent Engineering: Optimizing reaction media to enhance lipase (B570770) activity and selectivity.

Mutant Libraries: Screening libraries of lipase mutants to identify variants with improved performance for the specific substrate.

Dynamic Kinetic Resolution (DKR): Combining enzymatic resolution with in-situ racemization of the unreacted enantiomer to theoretically achieve a 100% yield of the desired product.

Table 1: Examples of Biocatalysts in the Synthesis of Chiral Cyanocarboxylic Acids

Biocatalyst TypeEnzyme Source ExampleReaction TypePotential for (3R)-enantiomer production
NitrilaseAlcaligenes faecalisKinetic resolution of dinitrilesRecovery of unreacted (R)-dinitrile precursor
LipaseCandida antarctica Lipase B (CAL-B)Kinetic resolution of racemic estersSeparation of unhydrolyzed (3R)-ester

Advancements in Asymmetric Synthesis Strategies for Chiral Hexanoic Acid Derivatives

Asymmetric synthesis offers a direct route to enantiomerically pure compounds, avoiding the need for resolution steps. While much of the existing literature focuses on the (S)-enantiomer, the principles and methodologies can be adapted for the synthesis of (3R)-3-cyano-5-methylhexanoic acid.

Key Strategies and Future Directions:

Chiral Auxiliaries: This classical approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. Evans' oxazolidinones and pseudoephedrine-based auxiliaries are well-established for controlling the stereochemistry of alkylation and conjugate addition reactions. Future research could explore the development of novel, more efficient, and easily recyclable chiral auxiliaries specifically designed for the synthesis of β-cyanocarboxylic acids.

Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. For the synthesis of chiral hexanoic acid derivatives, organocatalytic conjugate addition of cyanide sources to α,β-unsaturated esters or amides is a promising strategy. Chiral squaramides, thioureas, and cinchona alkaloids have been successfully employed as catalysts in similar transformations. Future work will likely focus on:

Developing more active and selective organocatalysts that can operate under mild conditions with low catalyst loadings.

Expanding the substrate scope to include a wider range of α,β-unsaturated precursors.

Metal-Catalyzed Asymmetric Conjugate Addition: Transition metal complexes with chiral ligands are highly effective in catalyzing the enantioselective conjugate addition of nucleophiles. The addition of a cyanide source to an appropriate α,β-unsaturated ester can be catalyzed by complexes of metals such as nickel, copper, or rhodium, with chiral phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. Research in this area is directed towards:

The design of new chiral ligands that provide high enantioselectivity and reactivity.

The use of more sustainable and earth-abundant metal catalysts.

Table 2: Comparison of Asymmetric Synthesis Strategies

StrategyKey FeaturesPotential for (3R)-enantiomer
Chiral AuxiliariesStoichiometric use of a chiral molecule, high stereocontrol.Established methodology, adaptable to the (3R)-enantiomer.
OrganocatalysisMetal-free, often milder reaction conditions.High potential, requires development of specific catalysts.
Metal CatalysisHigh turnover numbers, broad substrate scope.Promising, dependent on ligand design.

Integration of Continuous Flow Processes for Efficient Production

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for process automation. The integration of continuous flow systems for the production of (3R)-3-cyano-5-methylhexanoic acid is a key area for future development.

Advantages and Future Implementations:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which is particularly beneficial when working with potentially hazardous reagents like cyanide sources.

Improved Efficiency: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and rapid mixing, often leading to shorter reaction times and higher yields.

Scalability: Scaling up a flow process typically involves running the system for a longer duration or by numbering-up (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.

Future research in this area will likely involve:

Packed-Bed Reactors: The use of packed-bed reactors containing immobilized catalysts (both biocatalysts and chemical catalysts) is a highly promising approach. This allows for easy separation of the product from the catalyst and enables the continuous operation of the reactor for extended periods.

In-line Analysis and Process Analytical Technology (PAT): Incorporating in-line analytical techniques (e.g., spectroscopy) to monitor the reaction in real-time, allowing for rapid optimization and control of the process parameters.

Exploration of New Applications in Chemical Materials Science

While the primary focus for chiral 3-cyano-5-methylhexanoic acid has been in the pharmaceutical industry, its unique combination of a chiral center, a carboxylic acid, and a nitrile group makes it a potentially valuable building block in materials science.

Potential Applications and Research Directions:

Chiral Liquid Crystals: The incorporation of chiral molecules into liquid crystalline phases can induce the formation of helical superstructures, leading to materials with unique optical properties. Ferroelectric liquid crystals (FLCs) are of particular interest for display technologies and optical switching devices. The polar nitrile group and the chiral center of (3R)-3-cyano-5-methylhexanoic acid could be exploited in the design of new FLCs. Research in this area would involve the synthesis of derivatives where the carboxylic acid is esterified with a mesogenic (liquid crystal-forming) core. nih.govarxiv.orgarxiv.orgmdpi.com

Chiral Polymers: The polymerization of chiral monomers can lead to polymers with helical conformations, which can exhibit interesting chiroptical properties and may have applications in chiral separations, asymmetric catalysis, and as sensors. The carboxylic acid and nitrile functionalities of the target compound could be used to incorporate it into various polymer backbones, such as polyesters or polyamides. acs.org

Functional Materials: Chiral molecules are increasingly being explored for applications in areas such as nonlinear optics, chiral recognition, and spintronics. imperial.ac.uk The specific stereochemistry and functional groups of (3R)-3-cyano-5-methylhexanoic acid could be leveraged to create novel materials with tailored properties.

Green Chemistry Principles in the Synthesis of Hexanoic acid, 3-cyano-5-methyl-, (3R)-

The application of green chemistry principles is crucial for the development of sustainable and environmentally benign chemical processes. The synthesis of (3R)-3-cyano-5-methylhexanoic acid provides numerous opportunities to implement these principles.

Key Green Chemistry Considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. Asymmetric synthesis methods are generally more atom-economical than resolution-based approaches, as they avoid the generation of the unwanted enantiomer as a byproduct.

Use of Catalysis: Employing catalytic methods (biocatalysis, organocatalysis, and metal catalysis) is a cornerstone of green chemistry, as it reduces the need for stoichiometric reagents and minimizes waste generation.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For example, the use of biocatalysis in aqueous media or the development of cyanide-free routes to nitriles are important green chemistry goals.

Renewable Feedstocks: While not yet a primary focus for this specific molecule, future research could explore the synthesis of precursors from renewable biomass sources.

Energy Efficiency: Continuous flow processes can often be more energy-efficient than batch processes due to better heat transfer and shorter reaction times.

Table 3: Application of Green Chemistry Principles

Green Chemistry PrincipleApplication in the Synthesis of (3R)-3-cyano-5-methylhexanoic acid
CatalysisUse of biocatalysts, organocatalysts, or metal catalysts to improve efficiency and reduce waste.
Atom EconomyPreference for asymmetric synthesis over kinetic resolution to avoid loss of 50% of the starting material.
Safer SolventsEmploying aqueous media for biocatalytic steps or using greener organic solvents.
Process IntensificationIntegration of continuous flow technology for improved safety, efficiency, and scalability.

The future of (3R)-3-cyano-5-methylhexanoic acid synthesis and application lies in the convergence of advanced catalytic methods, process intensification, and a commitment to green chemistry principles. While its (S)-enantiomer has a well-defined role in the pharmaceutical industry, the exploration of the (3R)-enantiomer opens up new avenues for research in asymmetric synthesis and materials science. The development of novel biocatalysts and stereoselective chemical catalysts, coupled with the implementation of continuous flow manufacturing, will be key to unlocking the full potential of this versatile chiral building block in a sustainable and efficient manner.

Conclusion

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of 3-cyano-5-methylhexanoic acid, particularly its chiral enantiomers, represents a significant area of research driven by its role as a key intermediate in the preparation of pharmacologically active molecules. While much of the focus has been on the (S)-enantiomer, the methodologies developed are often applicable to the synthesis of the (3R)-enantiomer. Key achievements in the synthesis of the core structure of 3-cyano-5-methylhexanoic acid include various strategic approaches.

One notable method involves the oxidation of a phenyl group to a carboxylic acid in a precursor molecule, 2-benzyl-4-methylpentanenitrile, using reagents like ruthenium (III) chloride and sodium periodate. This provides a route to the racemic mixture of 3-cyano-5-methylhexanoic acid. Another common strategy starts from isovaleraldehyde (B47997) and diethyl malonate, proceeding through a Michael addition of cyanide. google.com

For the specific production of the enantiomerically pure forms, enzymatic resolutions and asymmetric synthesis have been pivotal. For instance, processes utilizing lipases have been developed for the selective hydrolysis of racemic esters, allowing for the separation of the desired enantiomer. lupinepublishers.com Furthermore, asymmetric hydrogenation techniques using chiral catalysts, such as rhodium-Me-DuPHOS, have been successfully employed to produce the (S)-enantiomer with high enantiomeric excess, a strategy that could potentially be adapted for the (R)-enantiomer with the appropriate chiral ligand. researchgate.net These advancements highlight a move towards more efficient, cost-effective, and environmentally benign processes for producing enantiomerically pure cyano-carboxylic acids. google.com

Broader Implications of Research on Chiral Cyano-Carboxylic Acids

The research into chiral cyano-carboxylic acids, exemplified by (3R)-3-cyano-5-methylhexanoic acid, has broader implications within organic synthesis and medicinal chemistry. These molecules are valuable chiral building blocks, serving as versatile intermediates for the synthesis of complex and biologically active compounds. researchgate.netresearchgate.net The presence of both a nitrile and a carboxylic acid group in a chiral framework allows for a wide range of chemical transformations. The nitrile group can be readily converted into amines, amides, or ketones, while the carboxylic acid provides a handle for forming esters and amides, or can be involved in decarboxylation reactions. acs.orgprinceton.edu

The development of synthetic routes to these compounds contributes to the broader field of asymmetric catalysis and biocatalysis. The challenges associated with controlling stereochemistry at the β-position relative to the carboxylic acid have spurred innovation in catalyst design and enzymatic screening. researchgate.net The successful synthesis and resolution of these compounds underscore the importance of chirality in drug design, where a specific enantiomer often exhibits the desired therapeutic activity while the other may be inactive or even cause adverse effects. nih.gov The ability to selectively synthesize and recognize chiral carboxylic anions is a significant goal in supramolecular chemistry and has applications in analytical techniques for determining enantiomeric purity. nih.govnih.govacs.org

Outlook on Future Research and Industrial Relevance

The future research on (3R)-3-cyano-5-methylhexanoic acid and related chiral cyano-carboxylic acids is likely to focus on several key areas. A primary objective will be the development of even more efficient and sustainable synthetic methods. This includes the discovery of novel catalysts for asymmetric synthesis that offer higher turnover numbers and selectivities, as well as the engineering of more robust and specific enzymes for biocatalytic resolutions. researchgate.netpatsnap.com The use of continuous flow chemistry for the large-scale synthesis of these intermediates is also a promising avenue for improving efficiency and safety. princeton.edu

Q & A

Q. Key Methodological Steps :

  • Use recombinant E. coli expressing stereoselective enzymes (e.g., ketoreductases) to reduce keto intermediates.
  • Monitor enantiomeric excess (ee) via chiral HPLC or NMR analysis of diagnostic protons (e.g., ε-methyl groups in diastereomers) .

What analytical techniques validate the stereochemistry and purity of (3R)-3-cyano-5-methylhexanoic acid?

Basic Research Question
A combination of spectroscopic and chromatographic methods is critical:

Technique Application Example Parameters
Chiral HPLC Enantiomer separationChiralcel OD-H column, hexane:isopropanol (95:5)
NMR Spectroscopy Stereochemical assignment via coupling constants1^1H NMR: Analyze ε-CH3_3 splitting patterns (e.g., 3R:3S ratio via integral comparisons)
High-Resolution MS Confirm molecular formulaOrbitrap Fusion Lumos (resolution >120,000)

Q. Advanced Consideration :

  • Isotopic labeling (e.g., 13^{13}C) tracks metabolic stability, as shown in plant studies with hexanoic acid derivatives .

How do solvent systems and extraction models optimize purification of (3R)-3-cyano-5-methylhexanoic acid?

Basic Research Question
Liquid-liquid extraction (LLE) using fatty acids or ionic liquids can enhance recovery. For example, hexanoic acid forms hydrogen-bonded complexes with polar solutes, enabling selective partitioning. A homogeneous organic phase model (e.g., hexanoic acid/acetic acid) predicts distribution coefficients (logD) for acidic compounds .

Q. Methodological Workflow :

Test solubility in chloroform/ethanol mixtures (common for hydroxy-fatty acids) .

Use TLC (hexane/ethyl ether/acetic acid, 60:40:2) to monitor purification progress .

What metabolic pathways are influenced by the 3R stereochemistry of this compound?

Advanced Research Question
The 3R configuration may modulate enzyme interactions (e.g., mitochondrial β-oxidation or DPP-IV inhibition). In diabetic models, 3-hydroxyhexanoic acid analogs accumulate due to defective fatty acid metabolism, suggesting similar pathways for cyano derivatives .

Q. Contradiction Analysis :

  • If isotopic tracing shows limited leaf mobilization (as in plant studies ), validate tissue-specific uptake via LC-MS/MS or stable isotope dilution assays .

How can researchers resolve discrepancies in biological activity data for (3R)-3-cyano-5-methylhexanoic acid?

Advanced Research Question
Contradictions may arise from impurities (e.g., 3S diastereomers) or assay interference.

Q. Resolution Strategies :

Re-evaluate purity via GC-MS or 13^{13}C NMR (detect cyano-group stability).

Use knockout cell lines (e.g., DPP-IV-deficient) to isolate target-specific effects .

What spectroscopic databases provide reference data for this compound?

Basic Research Question
The NIST Chemistry WebBook offers gas chromatography (GC) retention indices and mass spectra for hexanoic acid derivatives. For chiral analysis, supplement with J-STAGE or PubMed Central datasets .

Q. Example Spectral Data :

  • ESI-MS (Negative mode): Expected [M-H]^- at m/z 156.1 (C8_8H11_{11}NO2_2^-).
  • FT-IR : C≡N stretch ~2240 cm1^{-1}, carboxylic O-H ~2500-3000 cm1^{-1} .

How does the 3-cyano group influence the compound’s stability under varying pH conditions?

Advanced Research Question
The electron-withdrawing cyano group increases acidity (lower pKa) compared to unsubstituted hexanoic acid.

Q. Experimental Design :

  • Titrate in buffered solutions (pH 2–10) and monitor degradation via UV-Vis (λ = 210 nm for cyano absorption) .
  • Compare with 3-hydroxyhexanoic acid (pKa ~4.5) to quantify electronic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.